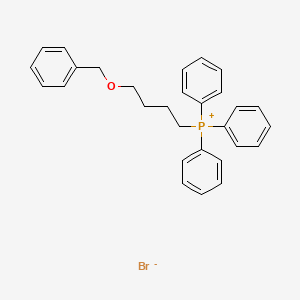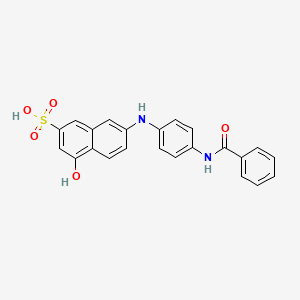![molecular formula C30H20 B1507085 [5]Cycloparaphenylene CAS No. 96100-94-6](/img/structure/B1507085.png)
[5]Cycloparaphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5]Cycloparaphenylene is a benzenoid aromatic compound.
Mechanism of Action
Mechanism of Action of 5Cycloparaphenylene
Target of Action The primary targets of 5Cycloparaphenylene are the para-linked benzene rings that make up its structure . These targets play a crucial role in the compound’s unique physical properties, including its size-dependent optical and electronic properties .
Mode of Action 5Cycloparaphenylene interacts with its targets by forming a cyclic structure of benzene rings, creating a molecule that resembles the smallest possible armchair carbon nanotube . This interaction results in a strained, all sp2 hybridized macrocycle . The strain increases as the number of units decreases .
Biochemical Pathways The biochemical pathways affected by 5Cycloparaphenylene are primarily related to its optical and electronic properties. The compound’s unique structure influences these properties, making them most dynamic when the size of the cycloparaphenylene is small (n = 5–12) .
Pharmacokinetics The ADME properties of 5
Result of Action The molecular effects of 5Cycloparaphenylene’s action include the creation of a unique, strained macrocycle with dynamic optical and electronic properties
Action Environment Environmental factors can influence the action, efficacy, and stability of 5Cycloparaphenylene. For instance, the compound’s optical and electronic properties are most dynamic in the smallest size regime (n = 5–12) . Additionally, the compound’s interaction with other molecules, such as fullerenes, can be influenced by environmental factors .
Properties
IUPAC Name |
hexacyclo[16.2.2.22,5.26,9.210,13.214,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-22-4-3-21(1)23-5-7-25(8-6-23)27-13-15-29(16-14-27)30-19-17-28(18-20-30)26-11-9-24(22)10-12-26/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZIBNNYXGKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C1C=C2)C=C6)C=C5)C=C4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane](/img/structure/B1507002.png)
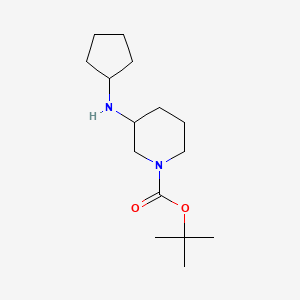

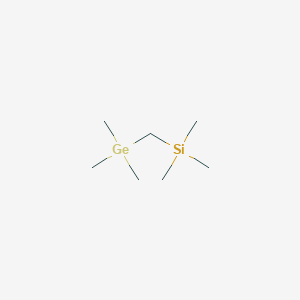
![2-((E)-2-[3-[(E)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(1-naphthyl)-1-cyclopenten-1-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium perchlorate](/img/structure/B1507012.png)
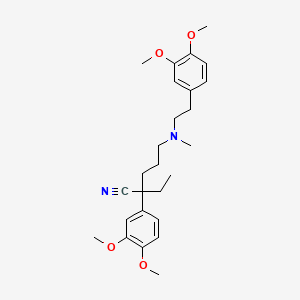

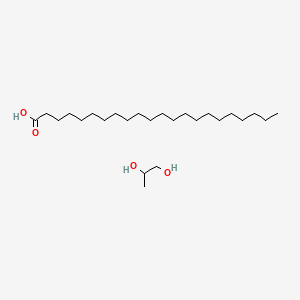

![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)
